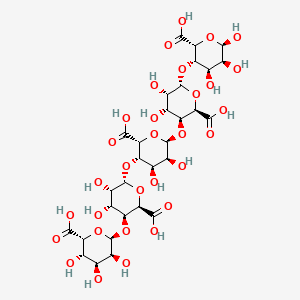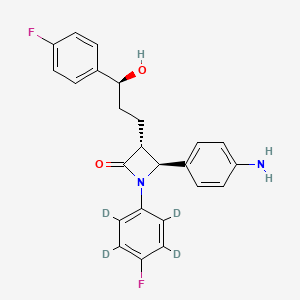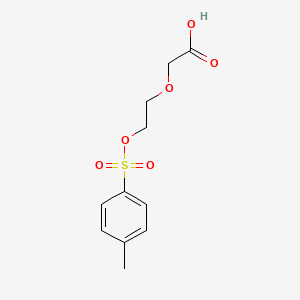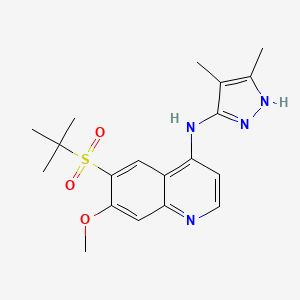
(S)-Cdc7-IN-18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Cdc7-IN-18 is a chemical compound known for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is a selective inhibitor of cell division cycle 7-related protein kinase, which plays a crucial role in the regulation of the cell cycle.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cdc7-IN-18 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a chiral intermediate, followed by a series of reactions such as nucleophilic substitution, reduction, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(S)-Cdc7-IN-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
(S)-Cdc7-IN-18 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the mechanisms of cell division cycle 7-related protein kinase inhibition and its effects on cellular processes.
Biology: Employed in cell biology research to investigate the role of cell division cycle 7-related protein kinase in cell cycle regulation and DNA replication.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer and other diseases involving dysregulated cell cycle progression.
Industry: Utilized in the development of new drugs and chemical probes for biomedical research.
作用机制
The mechanism of action of (S)-Cdc7-IN-18 involves the selective inhibition of cell division cycle 7-related protein kinase. This kinase is essential for the initiation of DNA replication and the progression of the cell cycle. By inhibiting this enzyme, this compound disrupts the normal cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells. The molecular targets and pathways involved include the phosphorylation of minichromosome maintenance proteins and the activation of checkpoint kinases.
相似化合物的比较
Similar Compounds
(S)-Cdc7-IN-17: Another selective inhibitor of cell division cycle 7-related protein kinase with similar biological activity.
PHA-767491: A dual inhibitor of cell division cycle 7-related protein kinase and cyclin-dependent kinase 9.
XL413: A selective inhibitor of cell division cycle 7-related protein kinase with distinct chemical structure and potency.
Uniqueness
(S)-Cdc7-IN-18 is unique due to its high selectivity and potency as an inhibitor of cell division cycle 7-related protein kinase. This selectivity allows for more precise studies of the enzyme’s role in the cell cycle and its potential as a therapeutic target. Additionally, the compound’s stereochemistry contributes to its specific binding affinity and inhibitory activity.
属性
分子式 |
C19H21N5OS |
|---|---|
分子量 |
367.5 g/mol |
IUPAC 名称 |
13-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-17-thia-4,5,12,14-tetrazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),2(6),3,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C19H21N5OS/c25-19-17-15(11-2-1-3-13-12(9-20-23-13)16(11)26-17)21-18(22-19)14-8-10-4-6-24(14)7-5-10/h9-10,14H,1-8H2,(H,20,23)(H,21,22,25)/t14-/m0/s1 |
InChI 键 |
MJWWMBBHELJWLE-AWEZNQCLSA-N |
手性 SMILES |
C1CC2=C(C3=C(C1)NN=C3)SC4=C2N=C(NC4=O)[C@@H]5CC6CCN5CC6 |
规范 SMILES |
C1CC2=C(C3=C(C1)NN=C3)SC4=C2N=C(NC4=O)C5CC6CCN5CC6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(5S,11S,14S)-11-(hydroxymethyl)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[(2S)-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3,6,9,12-tetraoxo-5-propan-2-yl-1,4,7,10,13-pentazatricyclo[14.6.1.017,22]tricosa-16(23),17,19,21-tetraene-14-carboxylic acid](/img/structure/B12425972.png)







